molecular formula C10H12N2O3 B8021754 2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine

2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine

Cat. No. B8021754
M. Wt: 208.21 g/mol
InChI Key: BOGRULXNEDXAHK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Potential Applications : A study described the synthesis of nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid derivatives, which are related to the compound . These derivatives were prepared from 4-hydroxy-3-nitrobenzoic acid, and their structures were confirmed by various spectroscopic methods. This synthesis could have implications for developing new compounds with potential applications in various scientific fields (Yin Du-lin, 2007).

  • Biological and Medicinal Applications : Another research highlighted the use of 3,4-dihydro-2H-benzo[1,4]oxazines in biology and medication, with studies conducted over recent years. The research aimed to find new methods to develop these compounds, starting from 2-aminophenol. Various derivatives of 3,4-dihydro-2H-benzo[1,4]oxazines were successfully synthesized, indicating their potential in medicinal chemistry (詹淑婷, 2012).

  • Herbicidal Activity : A study investigated the herbicidal activity of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, which are structurally related to the compound . These compounds showed promising herbicidal activity, comparable to other protox-inhibiting herbicides, indicating potential agricultural applications (Mingzhi Huang et al., 2005).

  • Antimicrobial Agent Precursors : The compound was also explored in the asymmetric synthesis of benzoxazine derivatives, useful in the production of Levofloxacin, an antimicrobial agent. This suggests its role in the pharmaceutical industry, particularly in the synthesis of critical health-related compounds (María López-Iglesias et al., 2015).

  • Pharmacological Evaluation : Another study examined 3,4-dihydro-2H-1,4-benzoxazine derivatives as dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists, indicating their potential in developing new treatments in the anti-thrombotic and cardiovascular fields (M. Ohno et al., 2006).

properties

IUPAC Name

2,2-dimethyl-7-nitro-3,4-dihydro-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-10(2)6-11-8-4-3-7(12(13)14)5-9(8)15-10/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGRULXNEDXAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C(O1)C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine
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2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine
Reactant of Route 3
2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine
Reactant of Route 4
2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine
Reactant of Route 5
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2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine
Reactant of Route 6
2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.